![molecular formula C20H32N4O2 B5102596 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5102596.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD0328 and belongs to the class of oxazolidinone derivatives.
Aplicaciones Científicas De Investigación
AZD0328 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. In cancer research, AZD0328 has shown promising results in inhibiting the growth of cancer cells by targeting the DNA replication process. In autoimmune disorders, AZD0328 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Inflammation is a common underlying factor in many diseases, and AZD0328 has been shown to reduce inflammation by inhibiting the activation of immune cells.
Mecanismo De Acción
The mechanism of action of AZD0328 involves the inhibition of the enzyme DNA polymerase α, which is essential for DNA replication. By inhibiting this enzyme, AZD0328 prevents the replication of cancer cells and reduces the production of pro-inflammatory cytokines in autoimmune disorders. Additionally, AZD0328 has been shown to inhibit the activation of immune cells by blocking the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
Biochemical and Physiological Effects
AZD0328 has been shown to have both biochemical and physiological effects. Biochemically, AZD0328 inhibits DNA polymerase α and NF-κB, leading to a reduction in DNA replication and cytokine production. Physiologically, AZD0328 has been shown to reduce inflammation and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD0328 has several advantages for lab experiments, including its high potency and selectivity for DNA polymerase α and NF-κB. However, one limitation of AZD0328 is its low solubility, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of AZD0328. One potential area of focus is the development of more soluble formulations of AZD0328 to improve its usability in lab experiments. Additionally, further studies are needed to explore the potential therapeutic applications of AZD0328 in other diseases, such as viral infections and neurological disorders. Finally, the development of AZD0328 analogs with improved potency and selectivity could lead to the development of more effective therapies for a wide range of diseases.
Métodos De Síntesis
AZD0328 can be synthesized through a multistep process involving the reaction of 2-aminopyridine with 1-bromo-2-chloroethane, followed by the reaction of the resulting compound with 2-bromo-1-(2-oxazolin-2-yl)ethanone. The final product is obtained by reacting the intermediate compound with 3-amino-N-(3-fluorophenyl)propanamide.
Propiedades
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c25-19(10-15-24-14-6-7-16-26-24)22-17-18-9-8-11-21-20(18)23-12-4-2-1-3-5-13-23/h8-9,11H,1-7,10,12-17H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMKQOGXMNODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

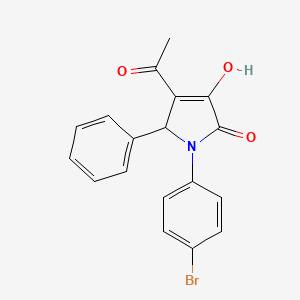
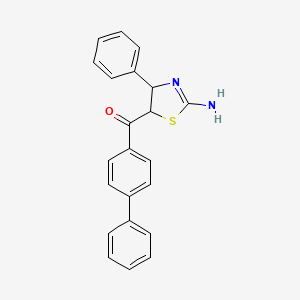
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)
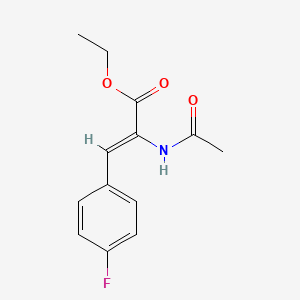
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 1-naphthoate](/img/structure/B5102530.png)
![2,6-di-tert-butyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5102534.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5102540.png)
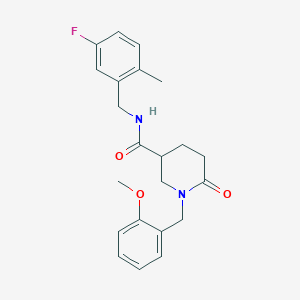
![1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5102554.png)
![6-(3,4-dihydro-2(1H)-isoquinolinyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102562.png)
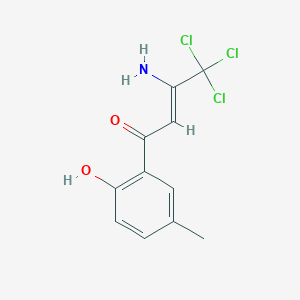
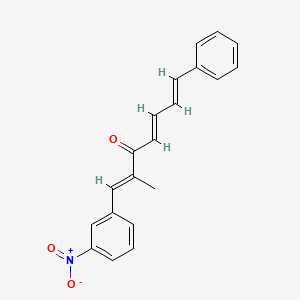
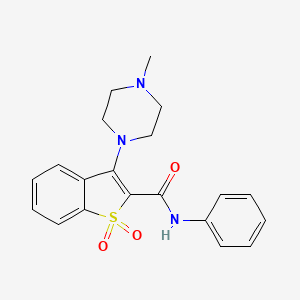
![3-{1-cyano-2-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile](/img/structure/B5102624.png)